molecular formula C15H22N2O4S B5795134 1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]piperidine-4-carboxamide

1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B5795134
M. Wt: 326.4 g/mol
InChI Key: PUAVOEZLVMQWED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a methoxy-dimethylphenyl group and a sulfonyl group.

Preparation Methods

The synthesis of 1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization with the methoxy-dimethylphenyl and sulfonyl groups. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of the methoxy-dimethylphenyl group and the sulfonyl group can be carried out using reagents such as methoxy-dimethylphenyl halides and sulfonyl chlorides under suitable reaction conditions.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing catalysts and controlled reaction environments to achieve efficient synthesis.

Chemical Reactions Analysis

1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]piperidine-4-carboxamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which 1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]piperidine-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting their activity.

    Receptor Binding: It may interact with specific receptors, modulating their signaling pathways and leading to various biological effects.

Comparison with Similar Compounds

1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:

    1-[(4-Methoxy-2,5-dimethylphenyl)methyl]piperidine: This compound shares a similar structure but lacks the sulfonyl and carboxamide groups, which may result in different chemical and biological properties.

    2-{2-[(3,5-dimethylphenyl)amino]pyrimidin-4-yl}-N-[(1S)-2-hydroxy-1-phenylethyl]acetamide: Another compound with a different core structure but similar functional groups, used in different applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-10-9-14(11(2)8-13(10)21-3)22(19,20)17-6-4-12(5-7-17)15(16)18/h8-9,12H,4-7H2,1-3H3,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUAVOEZLVMQWED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N2CCC(CC2)C(=O)N)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.